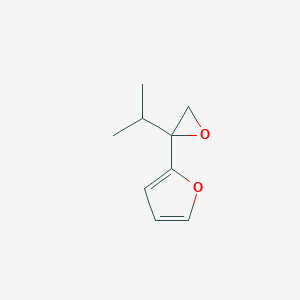

2-(2-Propan-2-yloxiran-2-yl)furan

Description

2-(2-Propan-2-yloxiran-2-yl)furan is a heterocyclic compound featuring a furan ring fused to an epoxide (oxirane) group substituted with an isopropyl moiety. The furan ring contributes electron-rich aromaticity, while the epoxide introduces reactivity due to its strained three-membered ring.

Properties

CAS No. |

113348-47-3 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(2-propan-2-yloxiran-2-yl)furan |

InChI |

InChI=1S/C9H12O2/c1-7(2)9(6-11-9)8-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |

InChI Key |

UFMMAVFVYAFADO-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CO1)C2=CC=CO2 |

Canonical SMILES |

CC(C)C1(CO1)C2=CC=CO2 |

Synonyms |

Furan, 2-[2-(1-methylethyl)oxiranyl]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 2-(2-Propan-2-yloxiran-2-yl)furan and related furan derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₉H₁₂O₂ | 152.19 g/mol | Furan, Epoxide, Isopropyl | Not provided | High steric hindrance from isopropyl; reactive epoxide |

| 2-(Furan-2-yl)oxirane | C₆H₆O₂ | 110.11 g/mol | Furan, Epoxide | 2745-17-7 | Simpler structure; no alkyl substituents |

| 2-(2-Propenyl)furan | C₇H₈O | 108.14 g/mol | Furan, Allyl | 75135-41-0 | Allyl group enhances conjugation; no epoxide |

| 2-(Butoxymethyl)furan | C₉H₁₄O₂ | 154.21 g/mol | Furan, Ether | Not provided | Ether linkage increases hydrophobicity |

Key Observations :

- The allyl group in 2-(2-Propenyl)furan allows for conjugation, altering electronic properties and reactivity in Diels-Alder or arylation reactions .

Research Findings and Challenges

- Reactivity Studies : Evidence from furan-thiophene comparisons suggests that this compound’s furan ring could facilitate higher yields in metal-catalyzed reactions, though steric effects require optimization .

- Data Limitations : Direct experimental data on the target compound are scarce, necessitating extrapolation from structural analogs. For example, gas chromatography retention indices for 2-(2-Propenyl)furan (e.g., 1181–1226 on CP Sil 8 CB columns) provide a benchmark for predicting the target compound’s behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.